molecular formula C22H23N3O3S2 B2404160 4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-18-9

4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2404160
CAS No.: 896676-18-9
M. Wt: 441.56
InChI Key: GMNGKJBZAOIYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, designed for laboratory use only. This benzamide derivative features a complex structure incorporating a 4,7-dimethylbenzo[d]thiazole moiety linked to a diallylsulfamoyl-substituted benzamide. Compounds within the N-(benzothiazol-2-yl)benzamide class have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . This mechanism suggests potential as a valuable pharmacological tool for probing the poorly understood physiological roles of ZAC, which is activated by zinc, copper, and protons . Based on its structural features, this chemical is anticipated to exhibit low water solubility and likely requires dissolution in organic solvents such as DMSO for experimental use. Researchers can employ this compound in various applications, including but not limited to, ion channel research, target validation, and early-stage drug discovery efforts. It is strictly For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols and handling procedures for laboratory chemicals must be followed.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-5-13-25(14-6-2)30(27,28)18-11-9-17(10-12-18)21(26)24-22-23-19-15(3)7-8-16(4)20(19)29-22/h5-12H,1-2,13-14H2,3-4H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNGKJBZAOIYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a synthetic compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The compound is classified as a sulfonamide and features a complex structure that includes:

  • Benzamide group
  • Benzo[d]thiazole moiety
  • Diallylsulfamoyl group

Its molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.41 g/mol. The unique arrangement of functional groups contributes to its biological activity and potential therapeutic applications.

The mechanism of action for this compound primarily involves interactions with specific enzymes or receptors that play crucial roles in cellular signaling pathways. Research indicates that this compound may disrupt normal cellular processes associated with proliferation and apoptosis, leading to its potential anti-cancer effects.

Antitumor Activity

Several studies have evaluated the antitumor properties of compounds similar to this compound. For example:

  • Cell Line Studies : In vitro testing on various human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxicity. The compound showed IC50 values indicating effective inhibition of cell proliferation:
    • A549: IC50 = 6.75 μM
    • HCC827: IC50 = 6.26 μM
    • NCI-H358: IC50 = 6.48 μM .

Antimicrobial Activity

In addition to antitumor effects, the compound has been assessed for antimicrobial properties. Testing against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria showed promising results, suggesting that it may possess broad-spectrum antimicrobial activity .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

Compound NameTarget ActivityCell Line TestedIC50 (μM)Notes
This compoundAntitumorA5496.75Effective in both 2D and 3D assays
4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamideAntitumorHCC8276.26Similar structure shows comparable activity
Benzothiazole derivativesAntimicrobialE. coli / S. aureusVariesExhibited broad-spectrum activity

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Ring

Key Comparisons :

Compound Name/ID Benzothiazole Substituents Key Functional Groups Biological Activity (If Reported) Reference
Target Compound 4,7-Dimethyl N,N-Diallylsulfamoyl Not reported
N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide 4,7-Dichloro N-Methyl-N-phenylsulfamoyl Not reported (structural analog)
ZINC29389407 (Z12) 5-Trifluoromethyl 3,4-Dimethoxyphenyl, methyl Dengue virus NS inhibitor (hypothetical)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-Dichloro None (simple benzamide) Anti-inflammatory, analgesic

Analysis :

  • Electron-Donating vs.
  • Biological Implications : Chloro-substituted analogs (e.g., ) show anti-inflammatory activity, while trifluoromethyl groups (e.g., Z12 ) may improve binding to hydrophobic enzyme pockets.
Sulfonamide/Sulfamoyl Group Variations

Key Comparisons :

Compound Name/ID Sulfonamide/Sulfamoyl Substituents Spectral Data (IR νC=S, cm⁻¹) Physicochemical Properties Reference
Target Compound N,N-Diallylsulfamoyl Not reported Likely higher lipophilicity
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazoles Phenylsulfonyl 1247–1255 (νC=S) Tautomerism-dependent enzyme inhibition
ZINC11852541 (Z11) 2,5-Dioxopyrrolidin-1-yl Not reported Dengue virus NS inhibitor (hypothetical)

Analysis :

  • Hydrogen-Bonding Capacity : The sulfamoyl group’s NH and SO₂ moieties may engage in stronger hydrogen bonding than Z11’s dioxopyrrolidinyl group .
Benzamide Core Modifications

Key Comparisons :

Compound Name/ID Benzamide Substituents Yield (%) Melting Point (°C) Reference
Target Compound 4-(N,N-Diallylsulfamoyl) Not reported Not reported
N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholinomethyl, pyridinyl 78–90 99.9–177.2
N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-triazol-1-yl)benzamide Triazole, benzyl Not reported Not reported

Analysis :

  • Synthetic Accessibility : Piperazine/morpholine-substituted analogs achieve high yields (78–90%), suggesting that the target’s diallylsulfamoyl group may require optimized conditions due to steric bulk.
  • Bioactivity Trends : Triazole-substituted benzamides show antiproliferative effects (e.g., 40% growth inhibition in lung cancer cells), indicating that the target’s sulfamoyl group could similarly modulate cellular pathways.

Structure-Activity Relationship (SAR) Insights

  • Thiazole/Benzothiazole Position: Substitution at the 2-position of benzothiazole (as in the target) is critical for binding to enzymes like enolase or carbonic anhydrase .
  • Sulfamoyl vs. Sulfonyl: N,N-Disubstituted sulfamoyl groups (e.g., diallyl) may enhance membrane permeability over monosubstituted sulfonamides .
  • Aromatic Substitutents : Methyl groups on the benzothiazole ring (target) likely reduce cytotoxicity compared to halogens (e.g., dichloro in ), as seen in anti-inflammatory agents .

Q & A

Q. How can heterogeneous vs. homogeneous catalytic systems be compared for key synthetic steps?

  • Analysis :
  • Compare turnover numbers (TON) and activation energies (Ea) using kinetic profiling .
  • Characterize catalyst recovery via SEM-EDX for heterogeneous systems (e.g., Pd nanoparticles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.